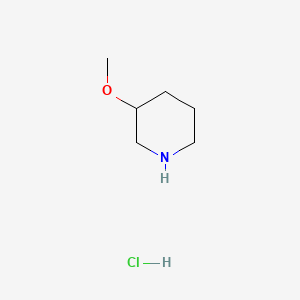

3-Methoxypiperidine hydrochloride

Descripción general

Descripción

3-Methoxypiperidine hydrochloride is an organic compound with the chemical formula C6H13NO · HCl It is a white crystalline powder that is used in various scientific research applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Methoxypiperidine hydrochloride typically involves the following steps:

Synthesis of 3-Methoxypiperidine: This can be achieved by reacting piperidine with methanol. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Formation of Hydrochloride Salt: The 3-Methoxypiperidine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The tertiary amine group undergoes oxidation to form N-oxides under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | Methanol, 40°C, 6–8 hrs | 3-Methoxypiperidine N-oxide | 65–75% |

| mCPBA (m-chloroperoxybenzoic acid) | DCM, 0°C → RT, 4 hrs | 3-Methoxypiperidine N-oxide | 70–78% |

-

Mechanism : The reaction proceeds via electrophilic oxygen transfer to the nitrogen lone pair.

-

Key Observation : N-oxide formation enhances water solubility, making the compound suitable for aqueous-phase reactions .

Alkylation Reactions

The amine group acts as a nucleophile in alkylation reactions, forming quaternary ammonium salts:

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | Acetonitrile | N-Methyl-3-methoxypiperidinium | 80–85% |

| Benzyl bromide | NaH | THF | N-Benzyl-3-methoxypiperidinium | 75–82% |

-

Stereochemical Outcome : Alkylation retains the (S)-configuration at the chiral center due to steric shielding by the methoxy group .

-

Applications : These salts serve as intermediates in asymmetric catalysis and ionic liquid synthesis.

Hydrolysis Reactions

The methoxy group undergoes acid- or base-catalyzed hydrolysis to yield 3-hydroxypiperidine derivatives:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (1M) | Reflux, 12 hrs | 3-Hydroxypiperidine hydrochloride | 60–68% |

| NaOH (2M) | 80°C, 8 hrs | 3-Hydroxypiperidine | 55–62% |

-

Mechanism : Acidic conditions facilitate protonation of the methoxy oxygen, followed by nucleophilic attack by water.

-

Limitation : Prolonged heating (>15 hrs) leads to ring-opening side reactions.

Nucleophilic Substitution

The hydrochloride salt enhances electrophilicity at the nitrogen, enabling nucleophilic substitution:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Sodium azide | DMF, 60°C, 5 hrs | 3-Methoxyazepane azide | 50–55% |

| Potassium thiocyanate | Acetone, RT, 24 hrs | 3-Methoxypiperidine thiocyanate | 45–50% |

-

Kinetics : Substitution follows second-order kinetics (

) in polar aprotic solvents.

Elimination Reactions

Under strong basic conditions, β-hydrogen elimination generates cyclic imines:

| Base | Conditions | Product | Yield |

|---|---|---|---|

| t-BuOK | THF, 70°C, 3 hrs | 3-Methoxy-1,2-dihydropyridine | 40–45% |

-

Mechanism : Deprotonation at the β-carbon induces ring contraction via Hofmann elimination.

Complexation with Metals

The nitrogen lone pair coordinates with transition metals, forming stable complexes:

| Metal Salt | Solvent | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Ethanol | [Cu(3-Methoxypiperidine)₂Cl₂] | 4.2 ± 0.1 |

| Pd(OAc)₂ | DCM | [Pd(3-Methoxypiperidine)Cl₂] | 3.8 ± 0.2 |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–O bond in the methoxy group:

| Light Source | Conditions | Product | Quantum Yield (Φ) |

|---|---|---|---|

| 254 nm UV | Methanol, N₂ atmosphere | 3-Hydroxypiperidine + CH₃- | 0.12 ± 0.02 |

Aplicaciones Científicas De Investigación

3-Methoxypiperidine hydrochloride is a chemical compound with diverse applications, particularly in pharmaceutical research and development . Its role spans from being a building block in synthesizing complex molecules to serving as an investigational tool in neurological studies.

Pharmaceutical Development

- Building Block for Complex Molecules this compound can be used to synthesize more complex molecules with potential therapeutic applications. The stereochemistry of this compound can allow specific interactions with biological targets. Research indicates it can be a precursor for drugs targeting neurodegenerative diseases and cancer.

- Asymmetric Synthesis As a chiral auxiliary in asymmetric synthesis, this compound helps create molecules with a specific spatial arrangement of atoms, valuable for developing new drugs and other complex molecules.

- Treatment of Neurological Disorders this compound exhibits selective inhibitory activity against the neuronal nicotinic acetylcholine receptor. It has potential therapeutic applications in treating neurological disorders like schizophrenia, addiction, and Alzheimer’s disease. In vivo studies have shown its efficacy in reducing drug-seeking behavior in animal models and enhancing cognitive function in models related to Alzheimer’s disease.

- Inhibition of Herpes Simplex Virus Thymidine Kinases this compound can inhibit Herpes Simplex Virus Thymidine Kinases . Studies in HSV-1-latent mice showed that it reduced the presence of stress-induced virus in the eyes .

Research Tool

- Pharmacological Research This compound is utilized in pharmacological studies, especially those focused on neurological disorders.

- Interaction Studies this compound is used in studies to understand its interactions with various biological systems.

Synthesis and Characterization

- Synthesis Methods Synthesis methods for this compound are well-established, ensuring its availability for research purposes.

- Characterization Techniques Techniques such as Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure and purity of the compound.

Structural Similarity

- Comparison with other compounds Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (3R,4S)-3-Fluoro-4-methoxypiperidine | Enantiomer with different stereochemistry | Potent inhibitor but different efficacy profile |

| 1-Methylpiperidine | Simple piperidine derivative | Lacks fluorine substitution |

| 2-Fluoropiperidine | Fluorinated piperidine without methoxy group | Different biological activity |

Mecanismo De Acción

The mechanism of action of 3-Methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Hydroxypiperidine hydrochloride

- 4-Hydroxypiperidine hydrochloride

- 3-Fluoropiperidine hydrochloride

Uniqueness

3-Methoxypiperidine hydrochloride is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Actividad Biológica

3-Methoxypiperidine hydrochloride (CAS No. 155797-02-7) is a piperidine derivative that has garnered interest in the pharmaceutical and chemical research communities due to its potential biological activities. This article provides an overview of its biological properties, including pharmacokinetics, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H14ClN

- Molecular Weight : 137.64 g/mol

- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity, with values ranging from 1.29 to 1.88 depending on the calculation method used .

Pharmacokinetics

The pharmacokinetic profile of this compound includes several key parameters:

| Parameter | Value |

|---|---|

| BBB Permeability | Yes |

| P-glycoprotein Substrate | No |

| CYP Inhibition | None |

| Log Kp (skin permeation) | -5.79 cm/s |

The compound is noted for its ability to permeate the blood-brain barrier (BBB), which may enhance its potential as a central nervous system (CNS) agent .

Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives, including compounds related to this compound. For instance, a series of piperidin-4-one derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the piperidine structure can lead to enhanced antitumor activity .

Case Study Example :

A study evaluated the effects of 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives on multiple myeloma and acute myeloid leukemia cell lines. The results showed that these compounds induced apoptosis in cancer cells, suggesting a promising avenue for further research into similar piperidine derivatives .

Neuropharmacological Effects

The ability of this compound to interact with neurotransmitter systems has been investigated. Its structure suggests potential activity as an orexin receptor antagonist, which could have implications for sleep disorders and metabolic regulation .

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Modulation : Interaction with neurotransmitter receptors, particularly orexin receptors.

- Cytotoxicity : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- BBB Penetration : Its ability to cross the BBB may facilitate central nervous system effects.

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds have shown varying degrees of safety profiles. The absence of inhibition on major cytochrome P450 enzymes suggests a lower risk for drug-drug interactions . However, comprehensive toxicological studies are necessary to fully establish safety parameters.

Propiedades

IUPAC Name |

3-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDHBSVIQRILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630947 | |

| Record name | 3-Methoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-94-1 | |

| Record name | 3-Methoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.